5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine is a chemical compound notable for its applications in medicinal chemistry, particularly as a potential protein kinase inhibitor. The compound features a pyridine ring substituted with a bromine atom and a methyl group at specific positions, along with a pyrrolidine moiety that enhances its biological activity. The compound is classified under heterocyclic compounds, specifically as a pyridine derivative.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, where it is available for research purposes. Its classification falls under organic compounds, specifically nitrogen-containing heterocycles, which are widely studied for their pharmacological properties. The compound has the CAS Number 1187385-95-0 and a molecular weight of 241.13 g/mol .
The synthesis of 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine typically involves several synthetic routes. A common approach includes the bromination of 4-methyl-2-pyridine followed by the nucleophilic substitution with pyrrolidine.
The molecular structure of 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine consists of:
The structural formula can be represented as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure and purity of the synthesized compound .
5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine can undergo various chemical reactions, including:
These reactions are essential for modifying the compound's properties to enhance its biological activity .
The mechanism of action of 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine primarily involves its role as a protein kinase inhibitor. It binds to the active site of specific kinases, thereby inhibiting their activity. This inhibition can disrupt cell cycle progression and promote apoptosis in cancer cells.
Data from molecular docking studies indicate that this compound interacts favorably with target proteins, stabilizing the binding through multiple non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Relevant analyses such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) may provide insights into thermal stability .
5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine has significant applications in:
Its versatility makes it an important compound in ongoing research aimed at discovering new therapeutic agents .
Palladium-catalyzed cross-coupling reactions enable precise C–N and C–C bond formation for installing the pyrrolidine moiety on the pyridine scaffold. The bromine at C5 serves as a versatile handle for these transformations, with several methodologies demonstrating efficacy:
Table 1: Optimized Conditions for Pd-Catalyzed Cross-Couplings
Reaction Type | Catalyst System | Ligand | Base/Solvent | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ (1.5 mol%) | None | K₂CO₃; Toluene/H₂O | >90 |
Buchwald-Hartwig | Pd(OAc)₂ (2 mol%) | XPhos | NaOtBu; Toluene | 85–92 |
Sonogashira | PdCl₂(PPh₃)₂ (1 mol%) | PPh₃ | iPr₂NH; CuI | 80–88 |
Critical to success is controlling in situ reduction of Pd(II) pre-catalysts to active Pd(0) species. Ligands like DPPF or XPhos combined with alcohol reductants (e.g., N-hydroxyethyl pyrrolidone) prevent phosphine oxidation and substrate dimerization, enhancing catalytic turnover [8].
Regioselective functionalization of the pyridine core requires strategic halogenation and alkylation sequences to position substituents at C4/C5:
Table 2: Regioselective Bromination Methodologies
Method | Conditions | Regioselectivity (C5:C3 Ratio) | Yield (%) |
---|---|---|---|
NBS with DMF (Low-Temp) | –40°C, 2h | 20:1 | 78 |
Br₂/HBr (Lewis Acid-Free) | Reflux, 12h | 5:1 | 63 |
CuBr₂/TBAB (Catalytic) | 120°C, Microwave, 30 min | 15:1 | 85 |
Key challenge: Methyl group orientation at C4 influences bromination kinetics due to steric and electronic effects. Computational studies (DFT) confirm C5 bromination is favored by 3.2 kcal/mol over C3 due to reduced steric congestion [4].
Non-conventional energy sources significantly accelerate key steps in the synthesis:
Table 3: Energy-Assisted Reaction Optimization
Reaction Step | Conventional Conditions | MW/US Conditions | Yield Improvement |
---|---|---|---|
C–N Coupling (SNAr) | 6h, 110°C, 85% | US: 45 min, 80°C, 88% | +3% |
Bromination | 12h, reflux, 63% | MW: 30 min, 120°C, 85% | +22% |
Suzuki Coupling | 12h, 85°C, 90% | MW: 15 min, 140°C, 94% | +4% |
Mechanistic advantage: Microwave dielectric heating enables rapid, uniform thermalization, suppressing side reactions like diene formation during dehydrohalogenation [9].
The choice between solid-phase and solution-phase synthesis hinges on scalability versus purification efficiency:
Limitations: Requires specialized equipment (high-temp furnaces); constrained by resin loading capacity (typically 0.5–1.2 mmol/g); difficult reaction monitoring.
Solution-Phase Synthesis:
Table 4: Solid-Phase vs. Solution-Phase Performance Metrics
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Scale | <5 g (resin-limited) | >100 g demonstrated |
Purification Complexity | Low (filtration washes) | High (chromatography required) |
Reaction Monitoring | Indirect (cleavage required) | Direct (TLC/NMR) |
Solvent Compatibility | Limited (swelling-dependent) | Broad (aprotic/protic) |
Automation Potential | High | Moderate |
Typical Yield per Step | 75–85% | 80–95% |
Hybrid strategies show promise: Early stages in solution for intermediate isolation, followed by resin-bound functionalization. A dodecamer synthesis achieved 68% overall yield via mixed-phase approach vs. 52% for pure SPS [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7